5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile
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Description
5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C22H21N5O3 and its molecular weight is 403.442. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as “5-((3-(1H-imidazol-1-yl)propyl)amino)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile”, is a derivative of imidazole . Imidazole derivatives are known to interact with a broad range of targets due to their versatile chemical and biological properties . .
Mode of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific interaction of this compound with its targets and the resulting changes would depend on the nature of the target and the specific biological activity exhibited.
Biochemical Pathways
Given the broad range of biological activities exhibited by imidazole derivatives , it can be inferred that this compound may potentially affect multiple biochemical pathways. The downstream effects would depend on the specific pathways affected and the nature of the interaction with the compound.
Result of Action
Given the wide range of biological activities exhibited by imidazole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects depending on the specific biological activity exhibited and the nature of the target.
Properties
IUPAC Name |
5-(3-imidazol-1-ylpropylamino)-2-[5-[(4-methylphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-16-3-5-17(6-4-16)28-14-18-7-8-20(29-18)22-26-19(13-23)21(30-22)25-9-2-11-27-12-10-24-15-27/h3-8,10,12,15,25H,2,9,11,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJALEHGIHFHMBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=CC=C(O2)C3=NC(=C(O3)NCCCN4C=CN=C4)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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